molecular formula C18H15ClN2O2 B2595970 N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-30-0

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2595970
CAS No.: 852368-30-0
M. Wt: 326.78
InChI Key: XYKWBNNGBIKTMD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the condensation of 1H-indole-3-carbaldehyde with N-ethyl-3-chlorobenzamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-hydroxyacetamide
  • N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide derivatives with different substituents on the phenyl ring

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-2-21(13-7-5-6-12(19)10-13)18(23)17(22)15-11-20-16-9-4-3-8-14(15)16/h3-11,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKWBNNGBIKTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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